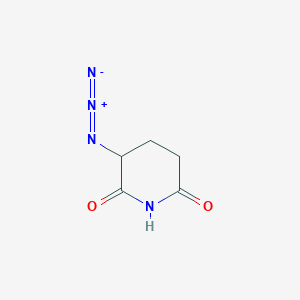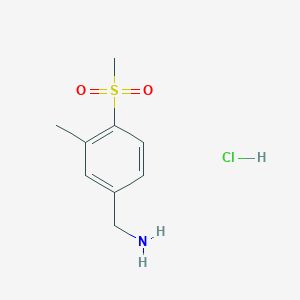![molecular formula C15H21NO3S B2812786 ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-69-7](/img/structure/B2812786.png)
ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The cyclopenta[b]thiophene intermediate is then functionalized with an ester group through esterification reactions.
- Common reagents include ethyl chloroformate and a base like triethylamine.
Amidation Reaction:
- The final step involves the introduction of the 2,2-dimethylpropanamido group.
- This can be done using an amide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
- Industrial synthesis may involve similar steps but optimized for large-scale production.
- Continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its electronic properties due to the thiophene ring.
Biology and Medicine:
- Potential applications in drug discovery as a scaffold for designing bioactive molecules.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
Target of Action
The primary targets of “ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate” are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects . The specific interactions and resulting changes would depend on the exact structure and functional groups present in the specific thiophene derivative.
Biochemical Pathways
As a thiophene derivative, it may potentially affect a wide range of biochemical pathways depending on its specific structure and functional groups
Result of Action
As a thiophene derivative, it may have a variety of effects depending on its specific structure and functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
-
Formation of the Cyclopenta[b]thiophene Core:
- Starting with a suitable thiophene derivative, such as 2-bromothiophene, undergoes a cyclization reaction to form the cyclopenta[b]thiophene core.
- This can be achieved using palladium-catalyzed coupling reactions under inert conditions.
相似化合物的比较
Ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]furan-3-carboxylate: Similar structure but with a furan ring instead of thiophene.
Ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate: Contains a pyrrole ring instead of thiophene.
Uniqueness:
- The presence of the thiophene ring in ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its furan and pyrrole analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-5-19-13(17)11-9-7-6-8-10(9)20-12(11)16-14(18)15(2,3)4/h5-8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJXCLQXXPDOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-2-cyano-N-[3-[ethylsulfonyl(methyl)amino]propyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2812704.png)
![methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B2812705.png)
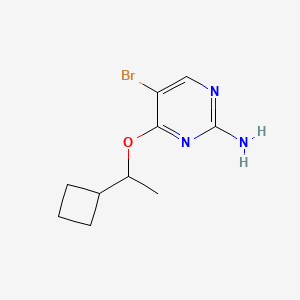

![4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2812710.png)
![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)
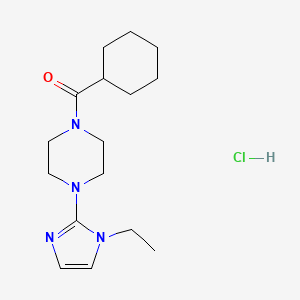
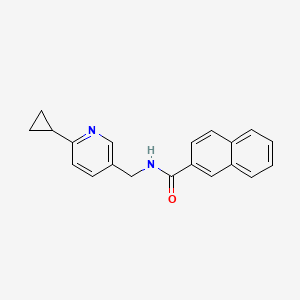
![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)
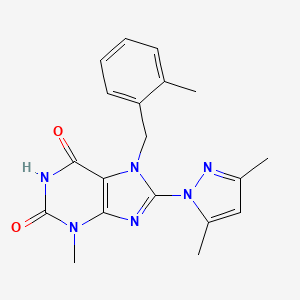
![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)
